Methyl 2-(1-(4-methoxybenzyl)piperidin-4-yl)acetate
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Overview
Description
Methyl 2-(1-(4-methoxybenzyl)piperidin-4-yl)acetate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a methoxybenzyl group attached to the piperidine ring, which is further connected to a methyl acetate group. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their biological activities and are often used as building blocks in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-(4-methoxybenzyl)piperidin-4-yl)acetate typically involves the reaction of 4-methoxybenzyl chloride with piperidine, followed by esterification with methyl acetate. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-(4-methoxybenzyl)piperidin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzyl derivatives.
Reduction: Formation of piperidin-4-ylmethanol derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Methyl 2-(1-(4-methoxybenzyl)piperidin-4-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of Methyl 2-(1-(4-methoxybenzyl)piperidin-4-yl)acetate involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The methoxybenzyl group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may influence neurological pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(piperidin-4-yl)acetate
- 1-(4-Methoxybenzyl)piperidine
- Methyl 2-(1-(4-chlorobenzyl)piperidin-4-yl)acetate
Uniqueness
Methyl 2-(1-(4-methoxybenzyl)piperidin-4-yl)acetate is unique due to the presence of both the methoxybenzyl and piperidine moieties, which confer distinct chemical and biological properties. The methoxy group enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability. The piperidine ring is a versatile pharmacophore, making this compound a valuable intermediate in drug design .
Biological Activity
Methyl 2-(1-(4-methoxybenzyl)piperidin-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine core substituted with a methoxybenzyl group. This structural configuration is believed to enhance its lipophilicity and biological activity, making it a candidate for further pharmacological exploration.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies indicate that piperidine derivatives exhibit varying degrees of antimicrobial properties. Compounds with similar structures have shown significant inhibition against various pathogens, including Mycobacterium tuberculosis (Mtb) and other bacteria. For instance, related piperidine derivatives have demonstrated IC50 values ranging from 1 to 5 μg/mL against Mtb .
- Cancer Therapeutics : Research has indicated that piperidine derivatives can inhibit cancer cell proliferation. For example, compounds structurally related to this compound have shown efficacy against human breast cancer cells, with IC50 values reported around 18 μM . The mechanism often involves modulation of key cellular pathways such as apoptosis and cell cycle regulation.
- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes, particularly those involved in metabolic pathways. Studies on similar compounds have revealed their potential to inhibit enzymes like acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases such as Alzheimer's .
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. The presence of the methoxy group is thought to contribute significantly to its pharmacological profile. Comparative studies with other piperidine derivatives reveal how modifications in the substituents can lead to variations in potency and selectivity:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl 2-(1-(4-fluorobenzyl)piperidin-4-yl)acetate | Fluorine substituent | Higher potency against certain pathogens |
Methyl 2-(1-(3-chlorobenzyl)piperidin-4-yl)acetate | Chlorine substituent | Varying lipophilicity and receptor interactions |
This compound | Methoxy group | Potentially different biological activity profile |
Case Studies
Several studies have investigated the biological activities of compounds related to this compound:
- Antimicrobial Efficacy : A study evaluated various piperidine derivatives for their ability to inhibit Mtb. The results showed that certain analogs achieved nearly complete sterilization in combination therapies within two weeks, highlighting the potential of these compounds in treating tuberculosis .
- Cancer Cell Inhibition : In vitro assays on breast cancer cell lines demonstrated that derivatives similar to this compound significantly inhibited cell growth, with mechanisms involving apoptosis induction and PARP inhibition .
- Neuroprotective Effects : Research into piperidine-based compounds has also suggested neuroprotective properties through AChE inhibition, which could be beneficial in treating Alzheimer’s disease .
Properties
Molecular Formula |
C16H23NO3 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
methyl 2-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]acetate |
InChI |
InChI=1S/C16H23NO3/c1-19-15-5-3-14(4-6-15)12-17-9-7-13(8-10-17)11-16(18)20-2/h3-6,13H,7-12H2,1-2H3 |
InChI Key |
BUMAQMIUQPWKCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(CC2)CC(=O)OC |
Origin of Product |
United States |
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